molecular formula C20H24BrN B12398549 Aptab

Aptab

Cat. No.: B12398549
M. Wt: 358.3 g/mol
InChI Key: QTMSFTSLWQZCOC-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

APTAB is synthesized through a series of chemical reactions involving the introduction of an anthracene moiety into a propyltrimethyl ammonium bromide structure. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

APTAB undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution can result in various quaternary ammonium salts .

Scientific Research Applications

APTAB has a wide range of applications in scientific research:

Mechanism of Action

APTAB exerts its effects through fluorescence quenching. The anthracene moiety in this compound interacts with specific molecules in the membrane, leading to a reduction in fluorescence intensity. This interaction allows researchers to study the localization and behavior of anthracene-labeled molecules in various environments .

Comparison with Similar Compounds

Similar Compounds

    3-(9-Anthracene)propyltrimethyl Ammonium Chloride: Similar structure but with a chloride ion instead of bromide.

    9-Anthracenecarboxylic Acid: Contains an anthracene moiety but lacks the quaternary ammonium group.

Uniqueness

APTAB is unique due to its specific structure, which combines the fluorescent properties of anthracene with the cationic nature of the quaternary ammonium group. This combination makes it highly effective as a membrane probe, providing distinct advantages in fluorescence-based studies .

Properties

Molecular Formula

C20H24BrN

Molecular Weight

358.3 g/mol

IUPAC Name

3-anthracen-9-ylpropyl(trimethyl)azanium;bromide

InChI

InChI=1S/C20H24N.BrH/c1-21(2,3)14-8-13-20-18-11-6-4-9-16(18)15-17-10-5-7-12-19(17)20;/h4-7,9-12,15H,8,13-14H2,1-3H3;1H/q+1;/p-1

InChI Key

QTMSFTSLWQZCOC-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCC1=C2C=CC=CC2=CC3=CC=CC=C31.[Br-]

Origin of Product

United States

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